molecular formula C9H20S2 B13795320 Pentane, 1,5-bis(ethylthio)- CAS No. 54815-22-4

Pentane, 1,5-bis(ethylthio)-

Cat. No.: B13795320
CAS No.: 54815-22-4
M. Wt: 192.4 g/mol
InChI Key: OHQCQYMEDAANNT-UHFFFAOYSA-N
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Description

3,9-Dithiaundecane is an organic compound with the molecular formula C8H18S2 It is a member of the thioether family, characterized by the presence of sulfur atoms within the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3,9-Dithiaundecane can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with sodium sulfide in a polar solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of 3,9-Dithiaundecane after purification .

Industrial Production Methods

Industrial production of 3,9-Dithiaundecane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity 3,9-Dithiaundecane .

Chemical Reactions Analysis

Types of Reactions

3,9-Dithiaundecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in 3,9-Dithiaundecane can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of 3,9-Dithiaundecane can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, sodium sulfide (Na2S)

Major Products Formed

Mechanism of Action

The mechanism of action of 3,9-Dithiaundecane involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form chelates. This property is exploited in various applications, including catalysis and metal ion transport studies .

Properties

CAS No.

54815-22-4

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

IUPAC Name

1,5-bis(ethylsulfanyl)pentane

InChI

InChI=1S/C9H20S2/c1-3-10-8-6-5-7-9-11-4-2/h3-9H2,1-2H3

InChI Key

OHQCQYMEDAANNT-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCCSCC

Origin of Product

United States

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